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Compound of Interest

Compound Name: 3-Chloro-6-methylpyridazine

Cat. No.: B130396 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the spectroscopic properties of substituted pyridazines, supported by

experimental data. Pyridazine derivatives are a class of heterocyclic compounds that have

garnered significant interest in medicinal and agricultural chemistry due to their diverse

biological activities, including antibacterial, herbicidal, and anticancer properties.[1][2] The

structural characterization of these molecules is paramount for understanding their function and

for the development of new therapeutic agents. This guide focuses on the key spectroscopic

techniques used for this purpose: UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass

Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of substituted

pyridazines, providing a comparative overview of their characteristic spectral features.
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Compound Solvent λmax (nm)
Molar
Absorptivity (ε,
M⁻¹·cm⁻¹)

Reference

Pyridazine Hexane 195, 251, 270 7500, 2000, 450 [3]

5-(6′-(Thiophen-

2″-yl)pyridazin-3′-

yl)furan-2-

carbaldehyde

Chloroform 354 27,790 [4]

Pyrazine Gas Phase 200-380 - [5]

Pyrimidine Gas Phase 200-380 - [5]

¹H NMR Spectroscopy

Compound Solvent
Chemical Shift (δ,
ppm) and
Multiplicity

Reference

Pyridazine neat
8.5 (α-H), 7.5 (γ-H),

7.0 (β-H)
[3]

3-Chloro-4-ethyl-6-

methylpyridazine
CD₂Cl₂

1.26 (t, 3H, CH₂CH₃),

2.65 (s, 3H, pyrCH₃),

2.72 (q, 2H, CH₂CH₃),

7.21 (s, 1H, pyrH)

[6]

3-Bromo-6-(thiophen-

2-yl)pyridazine
Acetone-d₆

7.26 (dd, 1H, H-4'),

7.76 (dd, 1H, H-5'),

7.94 (dd, 1H, H-3'),

7.96 (d, 1H, H-5), 8.14

(d, 1H, H-4)

[4]

4-(2-(4-

chlorophenyl)hydrazin

yl)-6-phenylpyridazin-

3(2H)-one

-

4.35 (s, 1H, NH), 4.40

(s, 1H, NH), 6.64 (s,

1H, pyridazine-H),

6.71–7.97 (m, 9H, Ar-

H)

[7]
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¹³C NMR Spectroscopy
Compound Solvent

Chemical Shift (δ,
ppm)

Reference

Pyridazine neat
150 (α-C), 124 (β-C),

136 (γ-C)
[3]

5-(6′-(Thiophen-2″-

yl)pyridazin-3′-

yl)furan-2-

carbaldehyde

Acetone-d₆

112.4, 123.5, 124.2,

128.3, 129.3, 131.0,

141.4, 150.6, 154.5,

155.2, 156.3, 178.6

[4]

2-(6-phenylpyridazin-

3(2H)-one-2-

yl)butanoic acid

-

159.7-160.1 (C=O,

pyridazine), 169.5-

169.7 (C=O, ester)

[8]

Mass Spectrometry
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Compound
Ionization
Method

m/z (Relative
Intensity, %)

Fragmentation
Notes

Reference

Pyridazine EI 80 (M⁺)

Loss of N₂ and

HCN are

common

fragmentation

pathways.

[9]

3-Chloro-4-ethyl-

6-

methylpyridazine

EI (70 eV)
156 (M⁺, 21),

158 (7), 43 (100)
- [6]

4-(2-(4-

chlorophenyl)hyd

razinyl)-6-

phenylpyridazin-

3(2H)-one

-

330 (M⁺, 68),

332 (M⁺+2, 41),

334 (M⁺+4, 7)

- [7]

3-( 5-oxo-3,4-

diphenyl-5H-

pyridazino[3,4-

d]-1,3-oxazin-7-

yl)propanoic acid

EI 374 (M⁺+1)

Loss of COOH,

C₂H₄, CO₂, and

Ph radicals

observed.

[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

substituted pyridazines, based on methodologies reported in the literature.[1][2][4][7][10]

UV-Vis Spectroscopy
Sample Preparation: A solution of the pyridazine derivative is prepared in a suitable UV-

grade solvent (e.g., ethanol, chloroform, hexane) at a concentration typically in the range of

10⁻⁴ to 10⁻⁶ M.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.
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Data Acquisition: The absorption spectrum is recorded over a wavelength range of

approximately 200-800 nm. A solvent blank is used as a reference.

Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar

absorptivity (ε) are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the pyridazine derivative is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural

elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[11]

[12]

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Coupling constants (J) are reported in Hertz (Hz). The integration of ¹H NMR signals

provides the ratio of protons in the molecule.

Mass Spectrometry
Sample Preparation: A dilute solution of the pyridazine derivative is prepared in a volatile

solvent (e.g., methanol, acetonitrile). For solid samples, direct insertion probes may be used.

Instrumentation: Various mass spectrometers can be used, including those with Electron

Impact (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry

(HRMS) can be used to determine the exact mass and elemental composition.[9][10]

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio

(m/z) of the resulting ions is measured.

Data Analysis: The molecular ion peak (M⁺) is identified to determine the molecular weight of

the compound. The fragmentation pattern provides valuable information about the structure

of the molecule.
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Workflow for Screening Bioactive Pyridazine
Derivatives
The following diagram illustrates a typical workflow for the synthesis, characterization, and

biological screening of novel substituted pyridazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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